

(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride CAS number information

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Compound of Interest

Compound Name: (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride

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An In-Depth Technical Guide to **(R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride**: A Key Chiral Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

Introduction: The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. **(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride** stands as a prime example of a fluorinated chiral building block with significant utility in the development of novel therapeutics. Its unique structural features, including the specific 2,4-difluoro substitution pattern and the chiral amine center, make it a valuable precursor for compounds targeting the central nervous system and for the synthesis of advanced antiviral prodrugs.^[1] This guide provides an in-depth technical overview of this compound, from its fundamental properties to its synthesis and analysis, tailored for researchers and professionals in drug development.

Core Chemical Identity and Physicochemical Properties

(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride is a chiral amine salt. The hydrochloride form enhances its aqueous solubility and stability, making it amenable to a variety of synthetic and biological applications.^[1] The specific enantiomer is crucial for stereospecific interactions with biological targets.

Table 1: Physicochemical Properties of **(R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride**

Property	Value	Source(s)
CAS Number	791098-81-2	[2]
Molecular Formula	C ₈ H ₁₀ ClF ₂ N	[2]
Molecular Weight	193.62 g/mol	[1][2]
IUPAC Name	(1R)-1-(2,4-difluorophenyl)ethanamine;hydrochloride	[2]
Appearance	White to off-white solid	[3]
Purity	Typically ≥95%	[2]
InChI Key	BWIGKZOWBCNPTI-NUBCRITNSA-N	[2]

The Role of Fluorine in Modulating Biological Activity

The presence of two fluorine atoms on the phenyl ring is not merely an incidental feature; it is a deliberate design element that confers significant advantages. The strong electron-withdrawing nature of fluorine can profoundly influence the properties of the molecule.

- **Metabolic Stability:** The C-F bond is exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of drug candidates derived from this intermediate.
- **Receptor Binding:** Fluorine substitution can alter the electronic distribution within the aromatic ring, potentially enhancing binding affinity and selectivity for specific biological targets through unique electrostatic interactions.
- **CNS Penetration:** The strategic placement of fluorine can modulate the lipophilicity and basicity (pKa) of the amine group. This fine-tuning of physicochemical properties can improve a compound's ability to cross the blood-brain barrier, a critical attribute for CNS-active drugs.[1]

Experimental Protocols

Synthesis of (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride

The asymmetric synthesis of this chiral amine is critical to its utility. A common and effective method is asymmetric reductive amination, starting from the corresponding ketone.

Protocol 1: Asymmetric Reductive Amination

This protocol describes a representative lab-scale synthesis.

Step 1: Asymmetric Transfer Hydrogenation

- **Rationale:** This step establishes the crucial stereocenter. A chiral catalyst, such as a Ruthenium- or Rhodium-based complex with a chiral ligand (e.g., a chiral diamine or amino alcohol), facilitates the enantioselective reduction of an imine or the direct reductive amination of a ketone.
- **Procedure:**
 - To a solution of 2,4-difluoroacetophenone (1 equivalent) in an appropriate solvent (e.g., isopropanol), add a source of ammonia or an amine (e.g., ammonium formate) and the chiral catalyst (e.g., (R,R)-Ts-DPEN RuCl).
 - Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) to the optimal temperature for the catalyst (typically 40-60 °C).
 - Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
 - Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

Step 2: Work-up and Isolation of the Free Base

- Rationale: This step removes the catalyst and other reagents to isolate the chiral amine free base.
- Procedure:
 - Dissolve the residue from Step 1 in an organic solvent such as ethyl acetate.
 - Wash the organic layer with a basic aqueous solution (e.g., 1M sodium hydroxide) to remove any acidic byproducts and the catalyst.
 - Wash with brine to remove residual water.
 - Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude (R)-1-(2,4-Difluorophenyl)ethanamine free base.

Step 3: Formation of the Hydrochloride Salt

- Rationale: Conversion to the hydrochloride salt improves the compound's stability and handling characteristics, and it is often the form used in subsequent reactions or formulations.^[1]
- Procedure:
 - Dissolve the crude free base in a suitable solvent, such as diethyl ether or dichloromethane.
 - Slowly add a solution of hydrochloric acid in a solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
 - The hydrochloride salt will precipitate out of the solution.
 - Collect the solid precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain **(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride**.



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Caption: Synthetic workflow for (R)-1-(2,4-Difluorophenyl)ethanamine HCl.

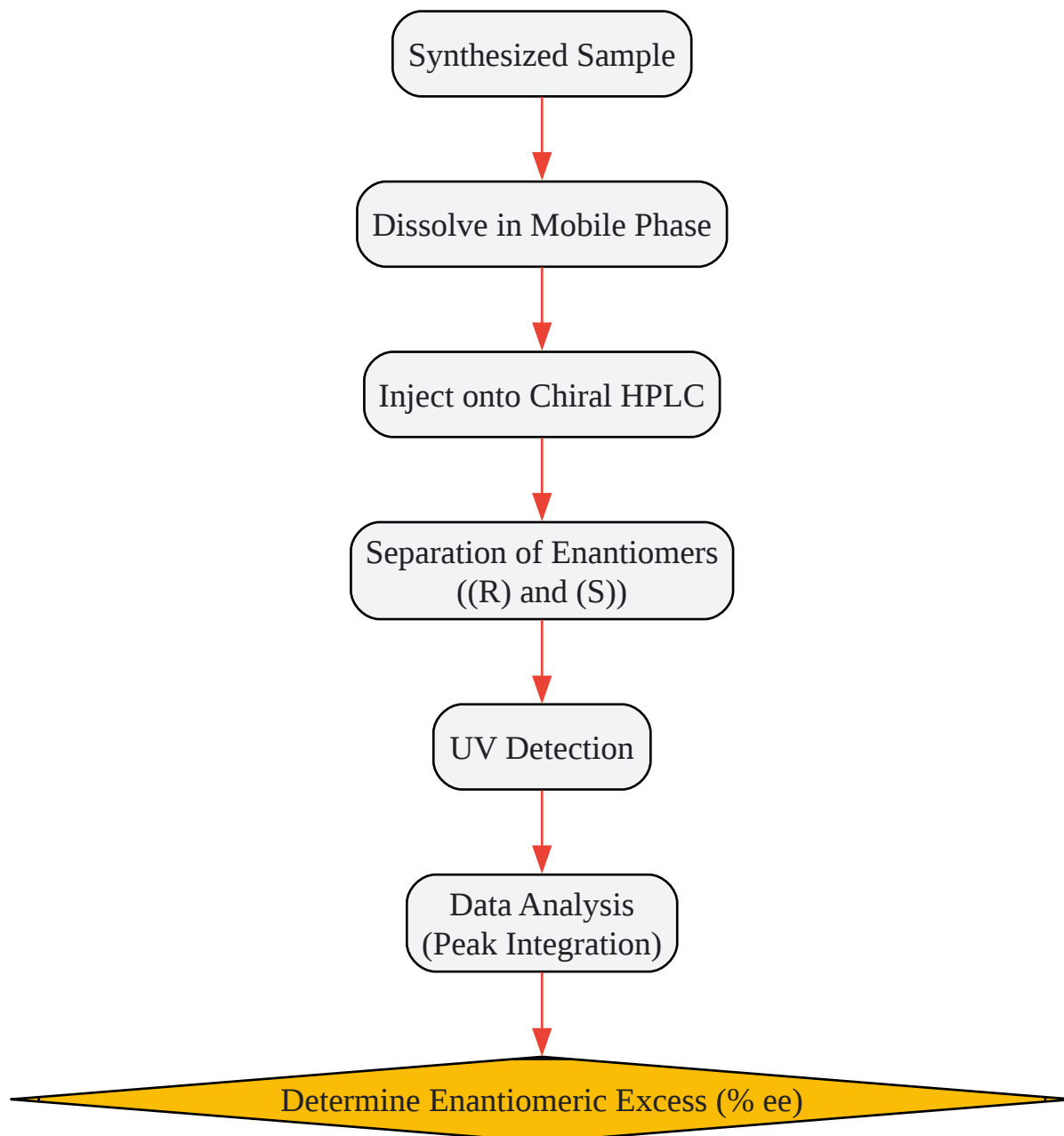
Analytical Characterization: Chiral HPLC

Ensuring the enantiomeric purity of the final product is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this determination.

Protocol 2: Chiral HPLC for Enantiomeric Purity

- **Rationale:** This method separates the (R) and (S) enantiomers, allowing for the quantification of the desired (R)-enantiomer and the detection of any unwanted (S)-enantiomer.
- **Instrumentation:** A standard HPLC system equipped with a UV detector.
- **Column:** A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., Chiralcel OD-H or Chiralpak AD-H).
- **Mobile Phase:** A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical mobile phase might be 90:10 (v/v) hexane:isopropanol with 0.1% diethylamine.
- **Procedure:**
 - Prepare a standard solution of the racemic 1-(2,4-Difluorophenyl)ethanamine hydrochloride to determine the retention times of both the (R) and (S) enantiomers.
 - Prepare a sample solution of the synthesized **(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride** at a known concentration.
 - Set the HPLC flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 254 nm).
 - Inject the racemic standard and then the sample solution.
 - Integrate the peak areas for both enantiomers in the sample chromatogram.

- Calculate the enantiomeric excess (% ee) using the formula: $\% ee = [(Area(R) - Area(S)) / (Area(R) + Area(S))] * 100$.



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Caption: Analytical workflow for determining enantiomeric purity via chiral HPLC.

Applications in Drug Development

The utility of **(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride** is demonstrated by its application as a key precursor in several areas of drug discovery.

- **Neurological Disorders:** The unique properties of this compound make it a candidate for the development of drugs targeting neurological conditions.^[1] Its structure can be incorporated into molecules designed to interact with specific neurotransmitter receptors.
- **Antiviral Prodrugs:** It serves as a crucial intermediate in the synthesis of fluorinated nucleoside analogues.^[1] These analogues can exhibit enhanced antiviral activity, particularly against resistant viral strains, by acting as viral polymerase inhibitors.^[1]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential.

- **Hazards:** **(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride** is harmful if swallowed or inhaled and causes skin and serious eye irritation.^{[4][5]} It may also cause respiratory irritation.^{[4][5]}
- **Handling:** Always handle this compound in a well-ventilated area, such as a fume hood.^[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.^[7]
- **Storage:** Store in a cool, dry, and well-ventilated place in a tightly sealed container.^[7]

Conclusion

(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in modern pharmaceutical research. Its carefully considered fluorination pattern and defined stereochemistry provide a robust platform for the synthesis of next-generation therapeutics. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and analysis is key to unlocking its full potential in creating safer and more effective medicines.

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